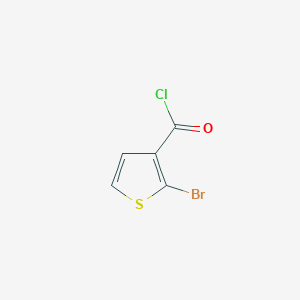

2-Bromothiophene-3-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKWDIMOQHGQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603402 | |

| Record name | 2-Bromothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197370-13-1 | |

| Record name | 2-Bromothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Bromothiophene-3-carbonyl chloride

This guide serves as a technical reference for 2-Bromothiophene-3-carbonyl chloride , a critical bifunctional building block in medicinal chemistry. It is structured to provide actionable synthetic protocols, mechanistic insights, and strategic applications for scaffold construction.[1][2]

The Orthogonal Electrophile in Heterocyclic Synthesis

Executive Summary & Chemical Identity

This compound (CAS 197370-13-1 ) is a high-value intermediate distinguished by its orthogonal reactivity . It possesses two distinct electrophilic sites:[1][2]

-

C3-Acyl Chloride: A "hard" electrophile susceptible to rapid nucleophilic acyl substitution (uncatalyzed).[1][2]

-

C2-Bromide: A "soft" electrophile requiring transition-metal catalysis (e.g., Pd) for substitution.[1]

This duality allows for sequential functionalization , making it an ideal precursor for fused heterocyclic systems such as thienopyrimidines and thienopyridines , which are prevalent pharmacophores in kinase inhibitors and GPCR ligands.[1][2]

Datasheet

| Parameter | Specification |

| CAS Number | 197370-13-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₂BrClOS |

| Molecular Weight | 225.49 g/mol |

| Physical State | Low-melting solid or viscous liquid (dependent on purity) |

| Melting Point | ~61 °C (Predicted/Lit.) |

| Boiling Point | ~247 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols.[1][2] |

Synthesis & Preparation Protocol

While commercially available, in-house preparation is often preferred to ensure anhydrous integrity immediately prior to use.[1] The standard route utilizes 2-bromo-3-thiophenecarboxylic acid (CAS 24287-95-4) with thionyl chloride (

The Protocol (Self-Validating System)

Reagents:

-

2-Bromo-3-thiophenecarboxylic acid (1.0 equiv)

-

Thionyl Chloride (

, 3.0–5.0 equiv) -

DMF (Catalytic, 1-2 drops)

-

Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

or -

Charging: Suspend the carboxylic acid in anhydrous toluene (approx. 5 mL/mmol).

-

Activation: Add catalytic DMF. Note: DMF reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction.[1][2] -

Addition: Add

dropwise at room temperature. -

Reflux: Heat to reflux (80–110 °C) for 2–3 hours.

-

Workup: Concentrate under reduced pressure to remove solvent and excess

. Azeotrope with fresh toluene twice to ensure complete removal of acidic volatiles.[1][2] -

Result: The crude acyl chloride is obtained as a tan/brown oil or semi-solid, suitable for the next step without purification.[1][2]

Synthesis Workflow Diagram

Caption: Conversion of carboxylic acid to acyl chloride via Vilsmeier-Haack activation mechanism.

Reactivity Profile & Strategic Utility

The core value of this molecule lies in its ability to undergo Chemo-selective Sequential Derivatization .[1][2]

Pathway A: Nucleophilic Acyl Substitution (C3)

The acyl chloride is the most reactive site.[1][2] It reacts with nucleophiles (amines, alcohols, thiols) at low temperatures (0 °C to RT).[1][2]

-

Reaction: Amidation.

-

Reagent: Primary/Secondary Amines + Base (

or Pyridine).[1][2] -

Outcome: Formation of stable 2-bromothiophene-3-carboxamides .

-

Why this first? Converting the unstable acid chloride to a stable amide provides a robust handle for the harsher conditions required for the subsequent C2 substitution.[1][2]

Pathway B: Cross-Coupling Reactions (C2)

Once the C3 position is functionalized (e.g., as an amide), the C2-Bromine becomes the focus.[1][2]

-

Reaction: Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling.

-

Catalyst:

or -

Outcome: Introduction of aryl, vinyl, or amino groups at the C2 position.[1][2]

Pathway C: Cyclization (Scaffold Synthesis)

By carefully selecting the amine in Pathway A, one can set up an intramolecular cyclization to form fused rings.[1][2]

-

Mechanism: If the amide nitrogen or the group introduced at C2 contains a nucleophile, it can attack the adjacent position to close the ring.[1][2]

Pharmaceutical Application: Thienopyrimidine Scaffold

A common workflow involves reacting the acyl chloride with an aniline, followed by a reaction with an amidine or urea equivalent to close the pyrimidine ring.[1][2]

Detailed Workflow: Thienopyrimidine Construction

-

Amidation: React this compound with an aniline (

) to form the N-aryl-2-bromo-3-carboxamide . -

Amination (Buchwald): React the bromide with a primary amine or ammonia equivalent.[1][2]

-

Cyclization: Use an ortho-ester (e.g., triethyl orthoformate) or phosgene equivalent to close the ring between the amide nitrogen and the newly introduced C2-amine.[1][2]

Reaction Pathway Diagram

Caption: Divergent synthesis pathways for constructing fused heterocyclic scaffolds.

Handling & Safety Protocols

As an acid chloride, this compound poses specific hazards that must be managed through engineering controls.

| Hazard Class | Description | Mitigation Strategy |

| Corrosive | Causes severe skin burns and eye damage. | Wear chemically resistant gloves (Nitrile/Neoprene), lab coat, and goggles.[1][2] |

| Lachrymator | Irritating to eyes and respiratory tract.[1][2] | Mandatory: Handle only inside a functioning fume hood. |

| Moisture Sensitive | Hydrolyzes to release HCl gas.[1][2] | Store under inert atmosphere ( |

Spill Management:

Neutralize spills with sodium bicarbonate (

References

-

ChemicalBook. (n.d.).[1][2] this compound CAS#: 197370-13-1.[5][6] Retrieved from

-

Sigma-Aldrich. (n.d.).[1][2] Thiophene-3-carbonyl chloride derivatives (General Reactivity). Retrieved from

-

PubChem. (n.d.).[1][2][7] 2-Bromothiophene (Precursor Data). Retrieved from [8]

-

Modha, S. G., et al. (2025).[1][2] Synthesis of thienopyrimidine derivatives starting from thiophene. ResearchGate. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]

- 5. This compound CAS#: 197370-13-1 [m.chemicalbook.com]

- 6. 2-Bromothiophene-3-carbonyl chloride197370-13-1,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]

- 7. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

Technical Monograph: 2-Bromothiophene-3-carbonyl chloride

Part 1: Executive Summary & Chemical Identity[1]

2-Bromothiophene-3-carbonyl chloride (CAS: 197370-13-1) is a high-value electrophilic building block used primarily in the synthesis of fused heterocyclic systems (e.g., thienopyridines) and kinase inhibitors.[1] Its structural utility lies in its ortho-functionalization : the C3-carbonyl chloride provides an immediate site for nucleophilic attack (acylation), while the C2-bromine serves as a latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization.

Due to its high reactivity, this compound is rarely stored for long periods and is often generated in situ or distilled immediately prior to use.[1] This guide outlines the physical parameters and handling protocols required to maintain its integrity.

Table 1: Physical Property Profile[1]

| Property | Value / Description | Note |

| CAS Number | 197370-13-1 | Distinct from the 3-bromo-2-carbonyl isomer.[1] |

| Molecular Formula | C₅H₂BrClOS | |

| Molecular Weight | 225.49 g/mol | |

| Appearance | Pale yellow to amber liquid | Darkens upon hydrolysis or oxidation.[1] |

| Density | 1.85 ± 0.06 g/cm³ (Predicted) | High density typical of brominated thiophenes.[1] |

| Boiling Point (Atm) | ~247°C (Predicted) | Do not distill at atm pressure. Decomposition risk.[1] |

| Boiling Point (Vac) | 105–110°C @ 1–2 mmHg (Est.) | Recommended distillation range.[1] |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water, alcohols, amines.[1] |

| Refractive Index | ~1.62 (Est.)[1] | |

| Stability | Moisture Sensitive / Lachrymator | Hydrolyzes to 2-bromothiophene-3-carboxylic acid.[1] |

Part 2: Critical Handling & Stability (The "Why" Behind the Protocol)

As a Senior Scientist, I cannot overstate the importance of anhydrous technique with this compound. The thiophene ring is electron-rich, but the carbonyl chloride is highly electrophilic.[1]

-

Hydrolysis Kinetics: Upon contact with ambient moisture, the chloride leaves, generating HCl and the parent carboxylic acid.[1] This acid is a solid that will precipitate or form a crust, altering the stoichiometry of subsequent reactions.[1]

-

Lachrymatory Hazard: Like most acid chlorides, this compound releases HCl gas upon contact with mucous membranes.[1] All manipulations must occur in a well-ventilated fume hood.[1]

-

Storage: If isolation is necessary, store under argon/nitrogen at 2–8°C in a Schlenk tube or a vial with a PTFE-lined septum. Tape the septum with Parafilm to retard moisture ingress.[1]

Part 3: Synthesis & Purification Protocol

While commercially available, high-purity batches are best prepared fresh to avoid the "hydrolysis drift" seen in aged commercial samples.[1]

Reaction Scheme

Precursor: 2-Bromothiophene-3-carboxylic acid

Reagent: Thionyl Chloride (

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) or an N₂ inlet.

-

Charging: Add 2-Bromothiophene-3-carboxylic acid (1.0 eq) to the RBF. Suspend in anhydrous Toluene (3–5 volumes). Note: Toluene is preferred over DCM for its higher boiling point, allowing faster off-gassing.[1]

-

Activation: Add Thionyl Chloride (1.5 eq) dropwise. Add catalytic DMF (2–3 drops).[1]

-

Reflux: Heat the mixture to 80°C for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.[1]

-

Workup (The Critical Step):

-

Purification: Vacuum distillation (Kugelrohr or short-path) is the gold standard.[1] Collect the fraction boiling at ~105°C (1 mmHg).

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow ensuring removal of corrosive byproducts.

Part 4: Reactivity & Strategic Applications

The value of this compound lies in its ability to serve as a linchpin for divergent synthesis.

The "Orthogonal Reactivity" Concept[1]

-

Site A (Carbonyl Chloride): Reacts with nucleophiles (amines, alcohols) under mild conditions (0°C to RT).[1] This installs the side chain.[1]

-

Site B (Bromide): Inert to the acylation conditions.[1] Reacts subsequently via Pd-catalyzed cross-coupling.

Common Application: Synthesis of thienopyrimidinones or thienopyridines.[1] An amine reacts with the acid chloride to form an amide.[1] A subsequent intramolecular coupling (using the amide nitrogen or a pendant group) displaces the bromine to close the second ring.[1]

Visualization: Divergent Reaction Pathways[1]

Figure 2: Orthogonal reactivity allowing sequential functionalization of the thiophene core.

References

-

PubChem. (2024).[1] 2-Bromothiophene (Analogous Physical Data & Safety Profile). National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Guide: Safety and Handling of 2-Bromothiophene-3-carbonyl Chloride

[1]

CAS Number: 197370-13-1 Molecular Formula: C₅H₂BrClOS Molecular Weight: 225.49 g/mol Physical State: Solid (Low-melting, MP: ~61°C)[1]

Executive Summary & Chemical Profile

2-Bromothiophene-3-carbonyl chloride is a high-value electrophilic building block used extensively in the synthesis of fused heterocyclic pharmacophores (e.g., thieno[3,2-d]pyrimidines) and agrochemicals.[1] Unlike its liquid analogs (e.g., thiophene-2-carbonyl chloride), this compound typically presents as a low-melting solid, introducing specific handling challenges regarding moisture sensitivity and precise stoichiometry.[1]

Key Reactivity Profile:

-

Electrophilicity: High. The carbonyl carbon is activated by the chloride leaving group and the electron-withdrawing inductive effect (-I) of the adjacent bromine atom.[1]

-

Lability: Rapidly hydrolyzes upon contact with atmospheric moisture to release hydrochloric acid (HCl) and 2-bromothiophene-3-carboxylic acid.[1]

-

Regiochemistry: The C2-Bromine provides a handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Stille) after the acid chloride functionality has been derivatized (e.g., into an amide).[1]

Hazard Identification & GHS Classification

This compound is a Lachrymator and Corrosive .[2] It poses immediate risks to mucous membranes and respiratory tissues.[3]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled (due to HCl evolution). |

| Reactivity | Water-Reactive | EUH014: Reacts violently with water.[1] |

Critical Warning: The hydrolysis product, HCl gas, forms immediately upon exposure to humid air, creating a corrosive mist that can overwhelm standard laboratory ventilation if not managed at the source.

Storage and Stability Protocols

The integrity of this compound is compromised by two main factors: hydrolysis and photolytic debromination .[1]

Environmental Control[1][5]

-

Atmosphere: Store strictly under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, providing a better "blanket" for solid reagents.

-

Temperature: Refrigerate at 2–8°C . While stable at room temperature for short periods, cold storage retards the rate of spontaneous dehydrohalogenation.

-

Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage to prevent moisture ingress.[1]

Visual Inspection Criteria

Operational Handling Workflow

The following workflow minimizes exposure and maximizes yield.

Personal Protective Equipment (PPE)[1]

-

Hands: Double-gloving is mandatory.[1]

-

Eyes: Chemical splash goggles. Face shield recommended for scales >5g.[1]

-

Respiratory: All operations must occur within a certified fume hood (Face velocity >100 fpm).

Weighing and Transfer (The "Solid-to-Solution" Protocol)

Since the compound is a low-melting solid (MP ~61°C), it can become sticky or semi-solid in warm labs.[1]

-

Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation.

-

Weighing: Do not weigh directly on a balance outside the hood.

-

Solvation: Immediately dissolve the solid in the reaction solvent (e.g., Anhydrous DCM or THF) to dilute the hazard and reduce the surface area available for hydrolysis.

Reaction Setup Diagram

The following Graphviz diagram illustrates the logical flow for a standard amide coupling using this intermediate, highlighting safety checkpoints.

Caption: Workflow for handling this compound, emphasizing moisture exclusion prior to reaction.

Emergency Response & Decontamination

Spills (Solid vs. Solution)

-

Solid Spill: Do not use water. Cover with dry sand or Vermiculite.[1] Scoop into a waste container and neutralize in a fume hood by slowly adding 5% Sodium Bicarbonate solution.

-

Liquid Spill (Solution): Cover with an absorbent pad (polypropylene). If fuming occurs, cover with solid Sodium Carbonate (soda ash) to neutralize the acid immediately.

First Aid

-

Skin Contact: Immediate flushing with water is necessary, but soap is critical. The thiophene moiety is lipophilic; water alone may not remove the chemical efficiently. Wash for 15 minutes.[1][3][4][5]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel. The delayed onset of pulmonary edema from HCl inhalation is a risk.

Scientific Context: Synthetic Utility

This acid chloride is not just a generic electrophile; its specific substitution pattern drives its utility in drug discovery.

-

Mechanism: It serves as the "electrophilic partner" in Schotten-Baumann or nucleophilic acyl substitution reactions.[1]

-

Regioselectivity: The bulky bromine at C2 directs nucleophilic attack to the carbonyl carbon but can induce rotational barriers. Recent crystallographic studies on thiophene-3-carbonyl derivatives have shown "ring flip disorder," where the thiophene ring can adopt two orientations differing by a 180° rotation about the C3-carbonyl bond [1].[1] This conformational flexibility should be considered when docking these molecules in silico.[1]

-

Downstream Chemistry: The resulting amide or ester retains the C2-Bromine, which is a "privileged position" for Suzuki-Miyaura coupling to install biaryl systems common in kinase inhibitors.[1]

References

-

Thiophene-3-carbonyl Chloride Structure & Disorder Title: Thiophene-3-carbonyl Chloride Source:[1][6][7][8][9] MDPI Molbank (2021) URL:[1][Link][1][10][11][12][13][14]

-

Synthesis of 2-Bromothiophene Derivatives Title: Preparation of 2-bromothiophene (Precursor Synthesis) Source: PrepChem URL:[Link]

-

Amide Coupling Methodologies Title: Amide Synthesis by Acylation Source: Organic Chemistry Portal URL:[Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 6. This compound CAS#: 197370-13-1 [m.chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. calpaclab.com [calpaclab.com]

- 9. 2-Bromothiophene-3-carboxamide | 189330-06-1 | Benchchem [benchchem.com]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

preparation of novel heterocyclic compounds from 2-Bromothiophene-3-carbonyl chloride

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Bromothiophene-3-carbonyl Chloride

Part 1: Executive Summary & Strategic Value

The "Linchpin" Precursor Strategy In the landscape of fragment-based drug discovery (FBDD), This compound represents a high-value "linchpin" intermediate. Unlike the ubiquitous 2-aminothiophene-3-carboxylate esters (which lock the nitrogen early), this electrophilic scaffold offers a divergent "Electrophile-First" strategy.

By possessing two distinct reactive centers—a highly reactive acid chloride at C-3 and a chemically versatile bromide at C-2—this precursor enables the rapid assembly of thieno[2,3-d]pyrimidines (bioisosteres of quinazolines) and thieno[2,3-b]pyridines . These fused systems are critical pharmacophores in kinase inhibitors (e.g., EGFR, FLT3) and anti-inflammatory agents.

Key Advantages of this Protocol:

-

Divergency: Late-stage introduction of the C-2 substituent allows for parallel library synthesis.

-

Regiocontrol: The acid chloride directs the initial nucleophilic attack exclusively to the C-3 position, preventing the regiochemical mixtures often seen in thiophene cyclizations.

-

Atom Economy: Utilizing the C-2 bromine for intramolecular palladium-catalyzed couplings (Buchwald-Hartwig/Heck) facilitates efficient ring closure.

Part 2: Chemical Profile & Precursor Handling

Compound Identity:

-

Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 225.49 g/mol

-

Physical State: Yellowish fuming liquid or low-melting solid (dependent on purity).

Handling & Stability (Critical):

-

Hydrolysis Sensitivity: The C-3 acid chloride is moisture-sensitive. It hydrolyzes rapidly to 2-bromothiophene-3-carboxylic acid and HCl gas. Protocol Requirement: All reactions must be performed under an inert atmosphere (Ar or N

) using anhydrous solvents. -

Storage: Store at -20°C under inert gas. If the liquid turns dark brown or forms a precipitate, re-distill or regenerate from the carboxylic acid using thionyl chloride (SOCl

) before use.

Part 3: Strategic Reaction Pathways (Visualization)

The following flowchart illustrates the divergent synthesis of three distinct heterocyclic classes from the parent scaffold.

Caption: Divergent synthesis pathways from this compound. The amide intermediate (Yellow) serves as the pivot point for generating thienopyrimidines (Green) and other fused systems.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of the Pivot Intermediate (2-Bromo-N-arylthiophene-3-carboxamide)

This step installs the "R1" diversity element.

Reagents:

-

This compound (1.0 equiv)

-

Aniline derivative or Primary Alkyl Amine (1.05 equiv)

-

Triethylamine (Et

N) or DIPEA (1.2 equiv) -

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen. Add the amine (5.0 mmol) and Et

N (6.0 mmol) to anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath. -

Addition: Dissolve this compound (5.0 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition at low temperature prevents double-acylation and controls the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated NaHCO

(aq). Extract with DCM (3 x 20 mL). Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine. -

Purification: Dry over Na

SO-

Checkpoint: Confirm the preservation of the C-2 Bromine via Mass Spec (characteristic 1:1 isotopic pattern for Br).

-

Protocol B: Palladium-Catalyzed Cyclization to Thieno[2,3-d]pyrimidin-4-ones

This step utilizes the C-2 Bromine to close the ring, creating the kinase-privileged core.

Mechanism: This protocol uses a Buchwald-Hartwig amidation followed by in situ condensation, or a copper-catalyzed cascade with amidines.

Reagents:

-

Intermediate A (from Protocol A) (1.0 equiv)

-

Benzamidine hydrochloride or Formamidine acetate (1.5 equiv)

-

Cesium Carbonate (Cs

CO -

Catalyst: CuI (10 mol%) / L-Proline (20 mol%) OR Pd(OAc)

/ Xantphos. -

Solvent: DMSO or Dioxane (degassed).

Step-by-Step Methodology:

-

Charging: In a pressure vial, combine Intermediate A (1.0 mmol), Amidine (1.5 mmol), Cs

CO -

Inerting: Evacuate and backfill with Argon (3 cycles). Add anhydrous DMSO (5 mL).

-

Cyclization: Seal the vial and heat to 100-110°C for 12-16 hours.

-

Mechanistic Insight: The copper catalyzes the N-arylation of the amidine at the C-2 position (displacing Br). The pendant amide nitrogen then attacks the amidine carbon, releasing ammonia/amine and closing the pyrimidine ring.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove copper salts.

-

Isolation: The aqueous layer may need slight acidification (pH 5-6) to precipitate the product if it contains acidic protons. Otherwise, extract the organic layer, dry, and concentrate.[1]

-

Data Validation:

-

1H NMR: Look for the disappearance of the amide N-H proton and the appearance of the pyrimidine C-2 proton (if formamidine was used).

-

HRMS: Confirm loss of Bromine and formation of the fused bicycle.

-

Part 5: Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Use fresh acid chloride. If the starting material is solid/white, it may have hydrolyzed to the acid; treat with SOCl |

| Incomplete Cyclization (Step 2) | Catalyst Poisoning | Degas solvents thoroughly (freeze-pump-thaw). Thiophenes can coordinate to Pd/Cu; increase catalyst loading to 15 mol% or switch to Pd |

| Regioisomer Formation | N- vs O-alkylation | When using tautomerizable amidines, use a softer base (K |

| Debromination | Pd-catalyzed reduction | If using Pd, avoid alcoholic solvents which can serve as hydride sources. Use Dioxane or Toluene.[2] |

Part 6: Safety & Compliance (SDS Summary)

-

This compound:

-

Thiophene Derivatives: Many are potential sensitizers. Handle all intermediates as if they are potent bioactive agents (due to structural similarity to kinase inhibitors).

References

-

Thienopyrimidine Synthesis: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2021).[6][7] SciELO. Link

-

Precursor Properties: Thiophene-3-carbonyl chloride: X-ray structure and ring flip disorder. (2021).[6][7] Molbank (MDPI). Link[6][8]

-

Thiophene Reactivity: Reactions of Amines and Acid Chlorides.[9] Chemistry LibreTexts. Link

-

Safety Data: 2-Bromothiophene Safety Data Sheet. PubChem (NIH). Link

Sources

- 1. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]

- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: Strategic Utilization of 2-Bromothiophene-3-carbonyl Chloride in Medicinal Chemistry

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-Bromothiophene-3-carbonyl chloride represents a high-value "orthogonal bifunctional" scaffold.[1] Unlike standard thiophene building blocks that require de novo ring synthesis (e.g., Gewald reaction), this pre-functionalized synthon offers two distinct reactive handles: a "hard" electrophile (acid chloride at C3) and a "soft" electrophile (bromide at C2).[1]

This guide details the strategic application of this building block for synthesizing thieno[2,3-d]pyrimidines , kinase inhibitors , and GPCR ligands .[1] By exploiting the reactivity difference between the acyl chloride and the aryl bromide, researchers can achieve highly regioselective library expansion without the need for protecting groups.

Chemical Profile & Reactivity Logic

The Orthogonal Reactivity Principle

The utility of this compound lies in its ability to undergo sequential, non-interfering reactions.[1]

| Feature | Position | Nature | Primary Reaction Class | Optimal Conditions |

| Acyl Chloride | C3 | Hard Electrophile | Nucleophilic Acyl Substitution | 0°C, Non-nucleophilic base (DIPEA/Et3N), Anhydrous DCM/THF |

| Bromide | C2 | Soft Electrophile | Pd-Catalyzed Cross-Coupling | 60–100°C, Pd(0)/Pd(II), Boronic Acids/Amines |

Critical Strategic Insight:

-

Step 1 (Amidation): The acid chloride must be engaged first.[1] It is moisture-sensitive and highly reactive. Attempting Pd-catalysis first would likely hydrolyze the acid chloride.

-

Step 2 (Decoration): The C2-bromide remains inert during standard amidation conditions, preserving it for late-stage diversification via Suzuki, Stille, or Buchwald-Hartwig couplings.

Application Workflow: Divergent Synthesis

The following diagram illustrates the decision tree for utilizing this scaffold. The pathway allows for the creation of simple decorated amides or complex fused heterocyclic systems.[1]

Figure 1: Divergent synthetic workflow starting from this compound.[1] The C3-amide bond is established first, followed by C2-diversification.[1]

Detailed Experimental Protocols

Protocol A: High-Yield Amidation (The Anchor Step)

Objective: Functionalize the C3 position while preserving the C2-bromide.

Materials:

-

This compound (1.0 equiv)[2]

-

Amine substrate (Primary or Secondary, 1.1 equiv)[1]

-

Triethylamine (Et3N) or DIPEA (1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or THF[1]

Procedure:

-

Preparation: Dissolve the amine and Et3N in anhydrous DCM under an inert atmosphere (N2 or Ar). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve this compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: The reaction is exothermic. Control addition rate to maintain temperature <5°C.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the acid chloride spot will disappear; product is usually more polar).[1]

-

Workup: Quench with water. Extract with DCM (3x).[1] Wash organics with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine.[1]

-

Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (typically Hexane/EtOAc gradient).

Validation Criteria:

-

1H NMR: Disappearance of amine N-H (if primary -> secondary) and shift of adjacent protons.

-

MS: Presence of characteristic Br isotope pattern (1:1 ratio of M and M+2).

Protocol B: Suzuki-Miyaura Coupling at C2

Objective: Install an aryl or heteroaryl group at the C2 position of the amide intermediate.[1]

Materials:

-

Intermediate A (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

-

Base: K2CO3 (2.0 equiv) or Cs2CO3[1]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Degassing: Combine Intermediate A, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes to remove oxygen.

-

Catalysis: Add the Pd catalyst. Sparge for another 2 minutes.

-

Heating: Seal the reaction vessel and heat to 80–90°C for 4–12 hours.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

Scientific Insight: The C3-amide group can sometimes act as a directing group (DG) in other metallation contexts, but in standard Suzuki coupling, its electron-withdrawing nature slightly activates the C2-Br oxidative addition, generally improving yields compared to unfunctionalized bromothiophenes.[1]

Advanced Application: Synthesis of Thieno[2,3-d]pyrimidines[5][6][7]

Thieno[2,3-d]pyrimidines are bioisosteres of quinazolines (e.g., EGFR inhibitors).[1] While often made from 2-aminothiophene-3-carboxylates, using This compound allows for a distinct "reverse" assembly useful for N3-substituted analogs.

Mechanism:

-

Amidation: React acid chloride with a primary amine (R-NH2) to form the amide.[1][5]

-

Displacement/Cyclization: React the 2-bromo-3-carboxamide with a nucleophilic amidine or urea equivalent.

-

Note: Direct S_NAr at C2 of thiophene is difficult.[1] This step is often facilitated by Copper(I) Iodide catalysis (Ullmann-type) or Palladium catalysis (Buchwald-type) to displace the Bromide with the nitrogen of the amidine, followed by condensation with the amide carbonyl.

-

Troubleshooting & Stability Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous. Use fresh bottle or generate acid chloride in situ from acid using oxalyl chloride/DMF cat. |

| Protodebromination (Step 2) | Loss of Br during coupling | Reduce reaction temperature; switch to anhydrous conditions (e.g., Toluene/K3PO4) to prevent hydrodebromination. |

| Bis-coupling | N/A | Unlikely as there is only one halogen. If using a diamine in Step 1, ensure excess acid chloride or slow addition.[1] |

References

-

In-situ Generation & Amidation

- Title: Organic energy-harvesting devices achieving power conversion efficiencies over 20% under ambient indoor lighting.

- Context: Describes the generation of this compound from the acid and subsequent reaction with amines.

-

Source:

-

Thienopyrimidine Scaffolds in Medicinal Chemistry

-

Suzuki Coupling of Bromothiophenes

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-Bromothiophene-3-Carboxylic Acid Esters

Abstract

Esters derived from 2-bromothiophene-3-carboxylic acid are valuable intermediates in the fields of medicinal chemistry and materials science. This document provides a comprehensive, step-by-step protocol for the synthesis of these esters through the esterification of 2-Bromothiophene-3-carbonyl chloride with various alcohols. The guide details the reaction mechanism, a complete experimental procedure, purification and characterization techniques, and critical safety precautions, tailored for researchers in organic synthesis and drug development.

Mechanistic Overview: The Acylation of Alcohols

The esterification of an alcohol with an acyl chloride, such as this compound, is a highly efficient and vigorous reaction.[1] The process proceeds via a nucleophilic addition-elimination mechanism.[2][3]

Causality of the Mechanism:

-

Activation of the Carbonyl Group: The chlorine atom, being highly electronegative, withdraws electron density from the carbonyl carbon. This induction makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon. This initial "addition" step forms a transient tetrahedral intermediate.[4][5]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the "elimination" of the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting product is a protonated ester. A mild, non-nucleophilic base, such as triethylamine or pyridine, is typically included in the reaction mixture. Its primary role is to act as a scavenger for the hydrogen chloride (HCl) gas that is formed, driving the reaction to completion.[6] The base deprotonates the ester, yielding the final, neutral ester product and a salt (e.g., triethylammonium chloride).

This reaction is generally considered irreversible, as the HCl byproduct is effectively removed from the equilibrium by the base.[2][3]

Experimental Protocol

This protocol outlines a general procedure for the esterification reaction. Specific amounts should be calculated based on the molar mass of the chosen alcohol.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Amount (for 2-Ethylhexanol) | Purpose |

| This compound | 225.50 | 1.0 | 1.13 g (5.0 mmol) | Acylating Agent |

| Alcohol (e.g., 2-Ethylhexanol) | 130.23 | 1.1 | 0.72 g (5.5 mmol) | Nucleophile |

| Triethylamine (Et₃N) | 101.19 | 1.2 | 0.84 mL (6.0 mmol) | HCl Scavenger/Base |

| Dichloromethane (DCM), Anhydrous | 84.93 | - | 25 mL | Solvent |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-bromothiophene esters.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.1 eq) and anhydrous dichloromethane (DCM, ~0.2 M relative to the acyl chloride). Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution via syringe.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring alcohol solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

Product Isolation and Purification

Aqueous Work-up

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding deionized water (20 mL).[7]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate (NaHCO₃) solution (20 mL), and finally with brine (20 mL). The washes neutralize any remaining base and remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Chromatographic Purification

The crude product is typically purified by flash column chromatography on silica gel.[8]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient eluent system of ethyl acetate in hexanes is recommended. Start with 100% hexanes and gradually increase the polarity (e.g., to 5-10% ethyl acetate in hexanes) to elute the ester product. The exact polarity will depend on the alcohol used.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ester, typically as a colorless or pale yellow oil.

Characterization

The identity and purity of the final ester should be confirmed by spectroscopic methods.[8][9]

-

¹H NMR: The spectrum will show characteristic signals for the two protons on the thiophene ring, typically as doublets in the aromatic region (δ 7.0-8.0 ppm).[10] Additional signals corresponding to the specific alcohol moiety will also be present (e.g., alkyl chain protons).

-

¹³C NMR: The carbonyl carbon of the ester will appear at approximately δ 160-165 ppm. Signals for the carbons of the thiophene ring will also be visible in the aromatic region.[11]

-

FTIR Spectroscopy: A strong, characteristic absorption band for the ester carbonyl (C=O) stretch will be observed in the range of 1715-1730 cm⁻¹.[12]

-

Mass Spectrometry: Provides the molecular weight of the synthesized ester, confirming its elemental composition.

Safety Precautions

Working with this compound and other acyl chlorides requires strict adherence to safety protocols due to their hazardous nature.

-

General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13] Acyl chlorides are corrosive and react violently with water, releasing toxic HCl gas.[14][15] They are also lachrymatory (tear-inducing).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles or a face shield.[16][17]

-

Reactivity Hazards: Acyl chlorides are highly reactive and can cause severe skin and eye burns upon contact.[17] Avoid contact with moisture, strong bases, strong oxidizing agents, and alcohols (except under controlled reaction conditions).[13] The reaction is exothermic and should be cooled appropriately.[3]

-

Fire Hazard: The solvents used (e.g., DCM) and the acyl chloride itself may be flammable. Keep away from open flames, sparks, and hot surfaces.

-

Spill and Waste Disposal: In case of a spill, absorb with an inert material like sand or vermiculite and place in a sealed container for chemical waste disposal. Do not use water to clean up spills. Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive acyl chloride (hydrolyzed).- Insufficiently dried glassware or solvent.- Alcohol is not reactive enough. | - Use fresh or newly prepared acyl chloride.- Ensure all equipment and reagents are scrupulously dry.- Increase reaction time or gently heat the mixture (e.g., to 40 °C). |

| Reaction Stalls | - Insufficient base to neutralize all generated HCl. | - Add an additional portion of triethylamine (0.2-0.5 eq) and continue monitoring. |

| Multiple Spots on TLC | - Incomplete reaction.- Formation of side products (e.g., anhydride from hydrolysis).- Degradation of product. | - Allow the reaction to run longer.- Ensure anhydrous conditions.- Purify carefully using column chromatography with a shallow gradient. |

| Difficulty in Purification | - Product and starting material have similar Rf values. | - Use a different solvent system for chromatography.- Try a different purification technique, such as preparative TLC or distillation if the product is volatile. |

References

-

Sciencemadness Wiki. (2025). Acyl chloride. Sciencemadness. [Link]

-

IPCS. (n.d.). ICSC 0210 - ACETYL CHLORIDE. International Programme on Chemical Safety. [Link]

-

TMP Chem. (2021, February 13). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained [Video]. YouTube. [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride D3. [Link]

-

Homework.Study.com. (n.d.). Draw the mechanism of esterification using acid chloride and alcohol. [Link]

-

NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

-

Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

Lee, C. K., Yu, J. S., & Lee, H. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Journal of Heterocyclic Chemistry, 39(6), 1207–1217. [Link]

-

Montoya, L. A., & Pluth, M. D. (2015). Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage. ACS chemical biology, 10(10), 2217–2222. [Link]

-

Sci-Hub. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. [Link]

-

NileRed. (2021, April 23). Esterification using Acid Chloride and Alcohol [Video]. YouTube. [Link]

-

IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]

-

ResearchGate. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?. [Link]

- Google Patents. (n.d.).

-

Clark, J. (n.d.). preparation of esters. Chemguide. [Link]

- Google Patents. (n.d.). CN102363614A - Method for synthesizing 2-bromothiophene.

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]

- Patsnap. (2020).

-

Goldfarb, Y. L., Dudinov, A. A., & Litvinov, V. P. (1982). New method for preparation of 2-bromothiophene. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 31, 2104-2105. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 11. Sci-Hub. Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters / Journal of Heterocyclic Chemistry, 2002 [sci-hub.box]

- 12. semanticscholar.org [semanticscholar.org]

- 13. fishersci.com [fishersci.com]

- 14. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 15. nj.gov [nj.gov]

- 16. chemos.de [chemos.de]

- 17. tcichemicals.com [tcichemicals.com]

Application Note: Scalable Synthesis of 2-Bromothiophene-3-carbonyl chloride

Executive Summary

2-Bromothiophene-3-carbonyl chloride is a critical scaffold in the synthesis of pharmaceutical agents, particularly P2X7 antagonists and kinase inhibitors. The synthesis of this intermediate on a kilogram scale presents a specific challenge: Regioselectivity .

Direct bromination of 3-thiophenecarboxylic acid typically yields a mixture of the 5-bromo (thermodynamically favored) and 2,5-dibromo derivatives, rather than the desired 2-bromo isomer. While cryogenic lithiation (Directed Ortho Metalation) can achieve this selectivity, it is often cost-prohibitive for multi-kilogram batches due to cooling requirements.

This Application Note details a robust, non-cryogenic process route suitable for large-scale manufacturing. The protocol utilizes a "block-and-remove" strategy: exhaustive bromination to the 2,5-dibromo intermediate, followed by selective reductive debromination at the more reactive 5-position using Zinc/Acetic Acid. This yields high-purity 2-bromo-3-thiophenecarboxylic acid, which is subsequently activated to the acid chloride.

Critical Process Parameters (CPP) & Strategic Logic

The Regioselectivity Paradox

In 3-thiophenecarboxylic acid, the sulfur atom activates the

-

Direct Bromination: Yields ~80% 5-bromo isomer.

-

Solution: We deliberately over-brominate to occupy both C2 and C5, then exploit the higher lability of the C5-halogen bond towards metal reduction to selectively remove it.

Reaction Scheme

The synthesis proceeds in three distinct stages:

-

Bromination: 3-Thiophenecarboxylic acid

2,5-Dibromo-3-thiophenecarboxylic acid. -

Selective Debromination: 2,5-Dibromo intermediate

2-Bromo-3-thiophenecarboxylic acid. -

Chlorination: Acid activation to this compound.

Figure 1: The "Block-and-Remove" synthetic strategy ensures 2-position regiocontrol without cryogenic lithiation.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,5-Dibromo-3-thiophenecarboxylic Acid

Objective: Complete conversion of starting material to the dibromo species. Under-reaction leads to difficult-to-separate mixtures.

-

Reagents:

-

3-Thiophenecarboxylic acid (1.0 eq)

-

Bromine (

) (2.2 eq) -

Acetic Acid (Glacial, 10 vol)

-

Procedure:

-

Charge a glass-lined reactor with 3-thiophenecarboxylic acid and acetic acid. Stir to form a suspension.

-

Safety Check: Ensure scrubber system (NaOH) is active to trap HBr off-gas.

-

Add Bromine dropwise over 2 hours, maintaining internal temperature

. Note: The reaction is exothermic. -

Heat the mixture to

and stir for 4 hours. -

IPC (In-Process Control): Check by HPLC. Target: < 1% monobromo species.

-

Cool to

and pour onto ice-water (20 vol). -

Filter the precipitate. Wash cake with water (3 x 5 vol) to remove residual acetic acid and HBr.

-

Dry in a vacuum oven at

to constant weight.-

Expected Yield: 85-90%

-

Appearance: Off-white to yellowish solid.[1]

-

Protocol B: Regioselective Debromination (The Critical Step)

Objective: Selectively remove the bromine at C5 while retaining the bromine at C2. Mechanism: Zinc inserts into the C-Br bond. The C5 position is electronically more activated (conjugated with the sulfur) and sterically less hindered than C2, making it reduce significantly faster.

-

Reagents:

-

2,5-Dibromo-3-thiophenecarboxylic acid (1.0 eq)

-

Zinc dust (Activated, 1.5 eq)

-

Acetic Acid (15 vol)

-

Water (5 vol)

-

Procedure:

-

Suspend the dibromo starting material in Acetic Acid/Water mixture.

-

Heat to

(Reflux). -

Add Zinc dust in portions over 1 hour. Caution: Hydrogen gas evolution. Ensure adequate venting.

-

Stir at reflux for 2–3 hours.

-

IPC (HPLC): Monitor the disappearance of 2,5-dibromo and the appearance of 2-bromo.

-

Critical Stop: If reaction proceeds too long, the 2-bromo product will also reduce to 3-thiophenecarboxylic acid. Quench immediately when starting material is < 2%.

-

-

Hot filter the mixture to remove unreacted Zinc.

-

Concentrate the filtrate under reduced pressure to ~25% volume.

-

Add water (10 vol) to precipitate the product.

-

Recrystallize from Ethanol/Water if high purity (>99%) is required.

-

Expected Yield: 70-75%

-

Purity: >98% 2-bromo isomer (confirmed by NMR/HPLC).

-

Protocol C: Acid Chloride Formation

Objective: Convert the purified acid to the acyl chloride.

-

Reagents:

-

2-Bromo-3-thiophenecarboxylic acid (1.0 eq)

-

Thionyl Chloride (

) (3.0 eq) -

DMF (Dimethylformamide) (0.05 eq - Catalyst)

-

Solvent: Toluene or DCM (optional, can be run neat).

-

Procedure:

-

Charge reactor with 2-bromo-3-thiophenecarboxylic acid and Toluene (5 vol).

-

Add catalytic DMF.

-

Heat to

. -

Add Thionyl Chloride dropwise.

-

Observation: Vigorous gas evolution (

,

-

-

Heat to reflux (

) for 3 hours. -

IPC: Aliquot quenched with Methanol

check for Methyl Ester via HPLC. -

Distill off excess Thionyl Chloride and Toluene under reduced pressure.

-

Isolation: The product is a low-melting solid or oil. Usually used directly in the next coupling step (telescoped) to avoid hydrolysis.

Analytical Specifications

| Parameter | Method | Specification |

| Appearance | Visual | Yellowish oil or semi-solid |

| Identity | 1H-NMR | Matches reference (Structure confirmation) |

| Assay | HPLC (deriv.) | > 97.0% |

| Isomeric Purity | HPLC | < 0.5% 5-bromo isomer |

| Residual SOCl2 | Titration | < 1.0% w/w |

HPLC Method (for Acid Precursor):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

-

Detection: UV @ 254 nm.

-

Retention Order: 3-thiophenecarboxylic acid < 5-bromo < 2-bromo < 2,5-dibromo.

Safety & Scale-Up Considerations

Process Safety Diagram

The following diagram illustrates the safety logic required for the chlorination step on a pilot scale.

Figure 2: Off-gas management system for Thionyl Chloride mediated chlorination.

Key Hazards:

-

Zinc Dust: Pyrophoric if dry. Wet down used filter cakes immediately. Hydrogen gas generation during reduction requires active ventilation to prevent explosive atmospheres.

-

Thionyl Chloride: Reacts violently with water.[3] The reactor must be strictly dry. The off-gas (

and -

Thermal Runaway: The bromination is exothermic. Controlled addition of bromine is the primary safety barrier.

References

- Gronowitz, S. (1985). Thiophene and Its Derivatives. Wiley-Interscience.

-

Campaigne, E., & LeSuer, W. M. (1948). "3-Thenoic Acid".[1][3] Organic Syntheses, 28, 1. Link (Basis for side-chain oxidation, relevant for alternative routes).

- Barker, J. M., et al. (1985). "The separation of isomeric bromothiophenecarboxylic acids". Synthetic Communications, 25(23), 3729-3734.

-

Process Safety for Thionyl Chloride: "Thionyl Chloride Safety Data Sheet". Sigma-Aldrich.[3] Link

-

Regioselectivity Logic: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification". Int. J. Mol. Sci. 2013. Link (Explains the electronic directing effects of the sulfur atom).

Sources

Application Notes & Protocols: A Guide to One-Pot Synthesis with 2-Bromothiophene-3-carbonyl Chloride

Introduction: The Strategic Value of Thiophene Scaffolds and One-Pot Syntheses

In the landscape of modern drug discovery and development, the thiophene ring stands as a privileged scaffold. Its unique electronic properties and ability to act as a bioisostere for phenyl rings have cemented its role in a multitude of clinically significant pharmaceuticals. Functionalized thiophenes, particularly those derived from versatile building blocks like 2-Bromothiophene-3-carbonyl chloride, are of paramount importance. This reagent offers two distinct points for chemical modification: a reactive acyl chloride at the 3-position for amide, ester, or ketone formation, and a bromine atom at the 2-position, which is primed for a wide array of cross-coupling reactions.[1][2]

The traditional multi-step synthesis of complex molecules, however, often suffers from drawbacks such as lower overall yields, increased consumption of solvents and reagents, and higher operational costs. One-pot synthesis emerges as an elegant and efficient alternative. By combining multiple reaction steps into a single, continuous process without isolating intermediates, this strategy enhances synthetic efficiency, minimizes waste, and accelerates the discovery timeline.

This document provides a detailed guide to a robust one-pot procedure starting from the readily available 2-bromothiophene-3-carboxylic acid. The protocol details the in situ formation of this compound followed by immediate amidation, yielding valuable N-substituted 2-bromothiophene-3-carboxamides. These products are not only of interest in their own right but are also key precursors for more complex heterocyclic systems, such as the thieno[3,2-c]pyrazol-3-amines, which have been investigated as potent inhibitors for targets like Glycogen Synthase Kinase 3β (GSK-3β) in the context of Alzheimer's disease.[3][4][5][6]

Reaction Overview and Mechanistic Insights

The core of this protocol is a one-pot, two-step sequence: (1) the conversion of a carboxylic acid to a highly reactive acyl chloride, and (2) the subsequent nucleophilic acyl substitution by an amine to form a stable amide.[7]

Step 1: Acyl Chloride Formation 2-Bromothiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂). This reaction is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is the true catalytic species that activates the carboxylic acid, leading to the formation of the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium towards the product.[8][9]

Step 2: Amidation Once the acyl chloride is formed in situ, a primary or secondary amine is introduced along with a non-nucleophilic base, typically triethylamine (Et₃N) or pyridine. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion forms the desired amide. The base serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

The overall transformation is depicted below:

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 31555-60-9: 5-Bromo-2-thiophenecarbonyl chloride [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and biological evaluation of thieno[3,2- c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Note: Flow Chemistry Architectures for 2-Bromothiophene-3-carbonyl chloride

Executive Summary

2-Bromothiophene-3-carbonyl chloride (CAS: 25796-68-3) is a high-value heterocyclic building block, primarily utilized in the synthesis of thieno[2,3-d]pyrimidine kinase inhibitors (e.g., VEGFR-2, c-Met targets). However, its deployment in batch chemistry is often bottlenecked by two factors: the vigorous exotherm of the acid chloride functionality during nucleophilic attack, and the competitive hydrolysis rate in non-anhydrous environments.

This Application Note details continuous flow methodologies that circumvent these limitations. By transitioning to flow, researchers can:

-

Eliminate Hydrolysis: Closed-system architecture prevents moisture ingress, maximizing atom economy.

-

Telescope Reactions: Perform sequential amidation and Suzuki-Miyaura cross-coupling without isolating the intermediate amide, utilizing the C2-bromine handle.

-

Enhance Safety: Manage the HCl byproduct and exotherms within micro-reactors rather than bulk vessels.

Chemical Profile & Handling

Molecule: this compound Hazards: Corrosive (Skin Corr. 1B), Lachrymator, Moisture Sensitive.

| Parameter | Specification | Flow Implication |

| State | Solid/Low-melting solid | Must be dissolved in carrier solvent (DCM or 2-MeTHF) prior to injection. |

| Reactivity | High (Acid Chloride) | Requires anhydrous solvents; lines must be flushed with dry solvent before use. |

| Byproduct | HCl (gas/salt) | Requires base scavenger (DIPEA/Et3N) to prevent salt clogging in channels. |

| Material | Corrosive | Wetted parts must be PTFE, PFA, or Hastelloy (avoid 316SS for long-term storage). |

Application I: High-Throughput Amide Library Generation

The primary application of this scaffold is the generation of amide libraries for Structure-Activity Relationship (SAR) studies. In batch, the addition of amines to the acid chloride requires slow addition at 0°C. In flow, this is instantaneous at room temperature (RT).

Reaction Scheme

Flow Protocol

Objective: Synthesize N-benzyl-2-bromothiophene-3-carboxamide (Model Substrate).

Reagents:

-

Stream A: this compound (0.5 M in dry DCM).

-

Stream B: Benzylamine (0.55 M) + DIPEA (0.6 M) in dry DCM. Note: Excess amine/base ensures complete consumption of the acid chloride.

Hardware Setup:

-

Pumps: 2x Syringe Pumps or HPLC Piston Pumps.

-

Reactor: T-Mixer (PEEK, 0.5 mm ID)

PFA Reactor Coil (2 mL volume). -

BPR: 40 psi (Back Pressure Regulator) to prevent solvent cavitation and keep HCl in solution until exit.

Step-by-Step Procedure:

-

System Prep: Flush system with anhydrous DCM for 10 minutes.

-

Flow Rate: Set Stream A to 0.5 mL/min and Stream B to 0.5 mL/min (Total flow = 1.0 mL/min).

-

Residence Time: 2 minutes (Reactor Volume / Total Flow).

-

Collection: Collect output into a flask containing saturated NaHCO3 (quenching).

-

Workup: Separate phases; the organic layer is dried (MgSO4) and evaporated.

Why This Works:

The T-mixer ensures rapid micromixing (

Application II: Telescoped Amidation & Suzuki-Miyaura Coupling

This advanced protocol demonstrates the true power of the scaffold. The 2-position bromine is utilized immediately after amidation to install biaryl systems, a common motif in drug discovery.

Reaction Logic[1]

-

Step 1 (Amidation): Generate the amide in situ.

-

Step 2 (Coupling): Mix the crude amide stream with a boronic acid and catalyst stream.

-

Step 3 (Heating): Pass through a heated coil to effect the cross-coupling.

Diagrammatic Workflow (Graphviz)

Caption: Telescoped workflow combining rapid amidation with downstream Palladium-catalyzed cross-coupling.

Detailed Protocol

Solvent Switch: DCM is unsuitable for Suzuki coupling (poisoning Pd, low boiling point). Use 2-Methyltetrahydrofuran (2-MeTHF) as it dissolves the acid chloride, is water-miscible enough for the Suzuki base, and allows higher temperatures.

Reagents:

-

Stream A: this compound (0.2 M in 2-MeTHF).

-

Stream B: Aniline derivative (0.22 M) + Et3N (0.5 M) in 2-MeTHF.

-

Stream C: Phenylboronic acid (0.3 M) + K3PO4 (0.6 M) + Pd(dppf)Cl2 (1 mol%) in 2-MeTHF/Water (9:1).

Hardware Parameters:

-

Reactor 1 (Amidation): Ambient temperature, 2 min residence time.

-

Reactor 2 (Suzuki): Heated coil reactor (Stainless steel or PFA) set to 100°C .

-

System Pressure: 100 psi (approx 7 bar) BPR is required to keep solvents liquid at 100°C.

Procedure:

-

Equilibration: Pump pure 2-MeTHF through all lines. Bring Reactor 2 to 100°C.

-

Step 1 Injection: Start Streams A and B. Allow the amide plug to reach Mixer 2.

-

Step 2 Injection: Start Stream C. The combined stream enters the heated zone.

-

Reaction: The Pd-catalyzed cycle (Oxidative addition into C-Br

Transmetallation -

Output: The effluent contains the biaryl amide.

-

Purification: The output is washed with water (removes salts/base) and passed through a silica scavenger cartridge (e.g., Thiol-silica) to remove Palladium before evaporation.

Scientific Rationale & Troubleshooting

Why Flow for this Molecule?

-

Acid Chloride Stability: In batch, opening the bottle of this compound repeatedly introduces atmospheric moisture, hydrolyzing it to the acid (which is unreactive to amines without coupling agents). In flow, the solution is made once under inert gas and pumped indefinitely without degradation.

-

Mixing Control: The reaction with amines is diffusion-controlled. Poor mixing in batch leads to localized hot spots. Flow mixers ensure stoichiometric unity.

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Clogging at Mixer 1 | Amine salt (Et3N·HCl) precipitating. | Switch base to DIPEA (more soluble salts) or add 5% DMF to the solvent mixture. |

| Low Yield (Suzuki) | Pd catalyst deactivation or oxygen presence. | Degas Stream C (Suzuki reagents) thoroughly with Argon/Nitrogen. Ensure BPR is sufficient to prevent gas bubbles. |

| Corrosion | Green/Blue tint in output. | Acid chloride is corroding stainless steel. Switch to Hastelloy or PFA/PTFE tubing for Stream A. |

References

-

Flow Amidation of Acid Chlorides

-

Suzuki-Miyaura Coupling in Flow

-

Thienopyrimidine Synthesis (Target Relevance)

-

Rashad, A. E., et al. "Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives." European Journal of Medicinal Chemistry2010 , 45(11), 5251-5257. Link

-

-

Handling of Thiophene Acid Chlorides

-

Sigma-Aldrich/Merck Safety Data Sheet (SDS) for this compound. Link

-

Sources

Application Note: Strategic Use of Protecting Groups in Reactions with 2-Bromothiophene-3-carbonyl Chloride

Abstract

2-Bromothiophene-3-carbonyl chloride is a highly reactive and versatile building block in medicinal chemistry and materials science, prized for its utility in introducing the 2-bromothiophene-3-carboxamide moiety. However, its high electrophilicity necessitates a carefully planned synthetic strategy, particularly when reacting with multifunctional nucleophiles. This application note provides a comprehensive guide for researchers on the strategic selection and implementation of protecting groups for amines, alcohols, and thiols to achieve chemoselective acylation with this compound. We delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a logical framework for navigating complex synthetic challenges.

Introduction: The Synthetic Challenge

This compound is an acyl chloride, a class of compounds characterized by a highly electrophilic carbonyl carbon. This reactivity is advantageous for forming robust amide or ester bonds under mild conditions but presents a significant challenge when the target nucleophile is part of a molecule containing other sensitive functional groups.[1][][3] For instance, reacting the acyl chloride with an amino alcohol could lead to a non-selective mixture of N-acylated, O-acylated, and N,O-diacylated products.

Protecting groups are temporary modifications of a functional group to render it inert during a specific chemical transformation.[4][5] The successful application of a protecting group strategy hinges on three core principles:

-

Selective Introduction: The protecting group must be installed onto the desired functional group in high yield without affecting other parts of the molecule.

-

Stability: It must remain intact under the conditions of the primary reaction (in this case, acylation with this compound).

-

Selective Removal: The protecting group must be cleanly removed in high yield under conditions that do not compromise the newly formed product or other functional groups.

This guide will explore robust protecting group strategies for the most common nucleophilic functional groups encountered in drug development: amines, alcohols, and thiols.

Figure 1: A generalized workflow for employing a protecting group strategy in a selective acylation reaction.

Protecting Group Strategies for Amines

Amines are highly nucleophilic and react readily with acyl chlorides.[1][6] Protecting an amine involves converting it into a less nucleophilic form, typically a carbamate or an amide. Carbamates are generally preferred due to their milder deprotection conditions compared to the often harsh requirements for amide hydrolysis.[7]

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis, valued for its stability to a wide range of non-acidic conditions and its straightforward removal with acid.[8][9][10]

-

Rationale: The Boc group is stable to the basic conditions (e.g., using a pyridine or triethylamine as an HCl scavenger) typically employed in acylation reactions with acyl chlorides. Its removal is orthogonal to many other protecting groups, such as silyl ethers.

-

Mechanism of Protection: The amine attacks the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O), forming a carbamate.[8][9]

Protocol 2.1.1: Boc-Protection of a Primary Amine

-

Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

-

Reagent Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2.1.2: Boc-Deprotection (Acidolysis)

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M).

-

Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. Alternatively, a saturated solution of HCl in diethyl ether or 1,4-dioxane can be used.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete deprotection (typically 0.5-2 hours). Effervescence (CO₂ evolution) is often observed.[10][11]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent. The product is typically obtained as the corresponding amine salt (e.g., TFA or HCl salt). To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) before extraction.

Protecting Group Strategies for Alcohols

Alcohols, while less nucleophilic than amines, will react with highly reactive acyl chlorides, especially in the presence of a base. Silyl ethers are the most common and versatile protecting groups for alcohols due to their ease of formation, tunable stability, and mild deprotection conditions.[12][13][14]

tert-Butyldimethylsilyl (TBS) Ethers

The TBS group is robust and stable to a wide range of reaction conditions, including basic and organometallic reagents, but is readily cleaved by fluoride ions or acidic conditions.[15]

-

Rationale: TBS ethers are completely stable to the conditions required for the acylation of a separate amine functionality. The choice of deprotection reagent (acid vs. fluoride) provides valuable flexibility and orthogonality.

-

Mechanism of Protection: The alcohol, typically activated by a base like imidazole, attacks the silicon atom of tert-butyldimethylsilyl chloride (TBS-Cl), displacing the chloride.[15]

Protocol 3.1.1: TBS-Protection of a Primary Alcohol

-

Dissolution: Dissolve the alcohol substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) in one portion.

-

Reaction: Stir the mixture at room temperature. Monitor by TLC for the disappearance of the starting alcohol (typically 4-16 hours).

-

Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel.

Protocol 3.1.2: TBS-Deprotection (Fluoride-Mediated)

-

Dissolution: Dissolve the TBS-protected substrate (1.0 eq) in THF (approx. 0.1 M).

-

Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.

-

Reaction: Stir the mixture and monitor by TLC (typically 1-4 hours).

-

Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Note: For acid-sensitive substrates, fluoride-mediated deprotection is the method of choice. For substrates with other fluoride-labile groups, acidic deprotection (e.g., using acetic acid in THF/water or HCl in methanol) is a viable alternative.[16][17][18]

Protecting Group Strategies for Thiols

Thiols are highly nucleophilic, often more so than corresponding alcohols, and can be easily oxidized.[19] Protection is crucial to prevent both unwanted acylation and side reactions like disulfide formation.

Trityl (Tr) Group

The bulky trityl group provides excellent steric protection. It is introduced under basic conditions and is typically removed with mild acid, often in the presence of a scavenger to trap the stable trityl cation.

-

Rationale: The trityl group is stable to the basic conditions of the acylation reaction and can be removed under conditions that are often orthogonal to base-labile or hydrogenation-sensitive groups.

-

Mechanism of Protection: The thiolate anion, formed by deprotonation with a mild base, acts as a nucleophile and displaces the chloride from trityl chloride.

Protocol 4.1.1: Trityl-Protection of a Thiol

-

Dissolution: Dissolve the thiol (1.0 eq) in anhydrous DMF or DCM.

-

Reagent Addition: Add triethylamine (1.1 eq) followed by trityl chloride (Tr-Cl, 1.05 eq).

-

Reaction: Stir the reaction at room temperature until completion as monitored by TLC (typically 2-6 hours).

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by flash column chromatography.

Protocol 4.1.2: Trityl-Deprotection

-

Dissolution: Dissolve the trityl-protected thiol (1.0 eq) in DCM.

-

Scavenger Addition: Add a scavenger such as triethylsilane (TES, 2-5 eq). This traps the trityl cation and prevents side reactions.

-

Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Reaction: Stir at 0 °C to room temperature until deprotection is complete by TLC (typically 30-60 minutes).

-